5-Phenylhex-3-en-2-one
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Overview
Description
5-Phenylhex-3-en-2-one is an organic compound characterized by a phenyl group attached to a hexenone backbone. This compound is known for its aromatic properties and is often used in the fragrance industry due to its pleasant scent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenylhex-3-en-2-one can be synthesized through various methods, one of which includes the Wittig-Horner reaction. This method involves the reaction of aliphatic aldehydes with 2-oxoalkylphosphonates in the presence of barium hydroxide in 1,4-dioxane . The reaction is efficient and stereoselective, producing the desired enone with minimal side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Wittig-Horner reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylhex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to its corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
5-Phenylhex-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of enone reactivity and stereoselectivity.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry as a component of perfumes and flavorings
Mechanism of Action
The mechanism of action of 5-Phenylhex-3-en-2-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 5-Phenylpent-2-en-1-one
- 6-Phenylhex-3-en-2-one
- 4-Phenylbut-3-en-2-one
Comparison: 5-Phenylhex-3-en-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in fragrance and pharmaceutical industries .
Properties
CAS No. |
60405-50-7 |
---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-phenylhex-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
ALFALFNFEGCXJO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C=C/C(=O)C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C=CC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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